Cbz-N-amido-PEG4-acid
CAS No.: 756526-00-8
Cat. No.: VC0522888
Molecular Formula: C19H29NO8
Molecular Weight: 399.44
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 756526-00-8 |
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Molecular Formula | C19H29NO8 |
Molecular Weight | 399.44 |
IUPAC Name | 3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) |
Standard InChI Key | QGTQYXJCFILXDO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Cbz-N-amido-PEG4-acid is a benzyl carbamate (Cbz) N-protected amino-dPEG®-acid that provides a short, single molecular weight discrete PEG spacer. The compound is characterized by its unique structure containing both a protected amine group and a terminal carboxylic acid, connected via a tetraethylene glycol chain. This structure allows for orthogonal chemical manipulations, making it particularly valuable in complex synthesis applications .
The compound is known by several synonyms in scientific literature, including:
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CBZ-NH-PEG4-COOH
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Z-NH-PEG4-CH2CH2COOH
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CBZ-NH-PEG4-acid
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Z-15-aMino-4,7,10,13-tetraoxapentadecacanoic acid
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5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid 1-(phenylmethyl) ester
Physical and Chemical Properties
The fundamental characteristics of Cbz-N-amido-PEG4-acid are summarized in the following table:
The compound contains two key functional groups: a Cbz-protected amino group and a terminal carboxylic acid. These groups are connected by a tetraethylene glycol spacer that provides flexibility and enhanced solubility in various media .
Structural Features and Functional Groups
The Carbobenzoxy (Cbz) Protecting Group
The Cbz protecting group (also called the Z protecting group) is one of the most popular protecting groups for amines in organic synthesis. This group confers several important properties to the molecule:
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It provides stability under mildly basic and acidic conditions, allowing for selective manipulations of other functional groups .
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It can be selectively removed under specific conditions, most commonly via hydrogenolysis using palladium black or palladium on carbon as catalysts .
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It offers orthogonality to many other protecting groups commonly used in peptide synthesis, enabling complex, multistep synthetic pathways .
The PEG Spacer
The discrete PEG spacer in Cbz-N-amido-PEG4-acid consists of four ethylene glycol units, providing a well-defined spacer with precise molecular weight. This contrasts with polydisperse PEG derivatives that contain mixtures of different chain lengths. The key features of this dPEG spacer include:
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Single molecular weight, allowing for more precise control in synthesis applications .
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Enhanced hydrophilicity, improving solubility in aqueous media .
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Specific length (17 atoms, 19.2 Å), providing optimal spacing for many applications .
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Biocompatibility, making it suitable for biological applications and bioconjugation .
The Terminal Carboxylic Acid
The terminal carboxylic acid group serves as a reactive handle for further functionalization. It can react with primary amines in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form stable amide bonds . This reactivity is central to the compound's utility in bioconjugation and peptide synthesis applications.
Applications in Research and Synthesis
Peptide Synthesis
Cbz-N-amido-PEG4-acid is designed primarily for use in peptide synthesis, where it serves several important functions:
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It acts as a spacer between peptide segments, providing flexibility and potentially reducing steric hindrance .
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It can improve the solubility of hydrophobic peptides by introducing the hydrophilic PEG chain .
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The orthogonal protection strategy allows for selective deprotection and sequential building of complex peptide structures .
Bioconjugation Applications
As a non-cleavable linker for bio-conjugation, Cbz-N-amido-PEG4-acid offers significant advantages:
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It contains both a protected amine (which can be deprotected) and a carboxylic acid group, allowing for directional conjugation strategies .
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The PEG spacer provides distance between conjugated molecules, potentially reducing steric interference .
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Enhanced water solubility of conjugates due to the hydrophilic PEG chain .
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The stability of the non-cleavable linker ensures durability of the conjugated products in various biological environments .
Reactivity and Chemical Manipulations
Conjugation Chemistry
The terminal carboxylic acid group enables various conjugation strategies:
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Amide bond formation with primary amines using carbodiimide coupling agents (EDC, DCC) or other activators .
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The resulting conjugates typically maintain high stability due to the non-cleavable nature of the linker .
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Sequential deprotection and conjugation allow for the creation of complex molecular architectures with precise spatial arrangements .
Comparative Analysis
Comparison with Other PEG Derivatives
Cbz-N-amido-PEG4-acid offers several advantages compared to other PEG derivatives used in similar applications:
Property | Cbz-N-amido-PEG4-acid | Other PEG Derivatives |
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Molecular Definition | Single compound with defined MW | Often polydisperse mixtures |
Functional Groups | Protected amine and carboxylic acid | Various, often less orthogonal |
Spacer Length | Defined (17 atoms, 19.2 Å) | Often variable or undefined |
Protection Strategy | Orthogonal to many groups | May have compatibility issues |
Deprotection Methods | Multiple options (hydrogenolysis, acid) | Depends on specific derivative |
Comparison with Related Compounds
Cbz-N-amido-PEG4-acid belongs to a family of similar compounds with varying PEG chain lengths:
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Compared to Cbz-N-amido-PEG3-acid, it has a longer PEG chain, providing greater solubility and flexibility.
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The four ethylene glycol units provide an optimal balance between flexibility and length for many applications, distinguishing it from shorter or longer variants.
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